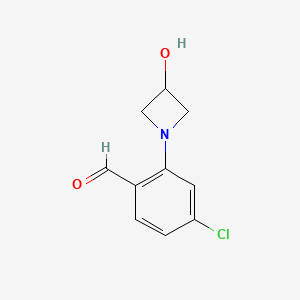

4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC17640408

Molecular Formula: C10H10ClNO2

Molecular Weight: 211.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClNO2 |

|---|---|

| Molecular Weight | 211.64 g/mol |

| IUPAC Name | 4-chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde |

| Standard InChI | InChI=1S/C10H10ClNO2/c11-8-2-1-7(6-13)10(3-8)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2 |

| Standard InChI Key | FOBMQIAVIOANOI-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1C2=C(C=CC(=C2)Cl)C=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde features a benzaldehyde backbone substituted at the 2-position with a 3-hydroxyazetidine ring and at the 4-position with a chlorine atom. The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces strain and reactivity, while the hydroxy group at the 3-position enhances hydrogen-bonding potential. The aldehyde group at the benzaldehyde’s 1-position provides a versatile site for nucleophilic additions or condensations.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 4-chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde |

| Molecular Formula | C₁₀H₁₀ClNO₂ |

| Molecular Weight | 211.64 g/mol |

| CAS Number | 1187933-29-4 |

| InChI | InChI=1S/C10H10ClNO2/c11-8-2-1-7(6-13)10(3-8)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2 |

| InChIKey | FOBMQIAVIOANOI-UHFFFAOYSA-N |

| SMILES | C1C(CN1C2=C(C=CC(=C2)Cl)C=O)O |

The structural complexity of this compound is reflected in its PubChem CID 130906304, which catalogues its stereochemical and electronic properties.

Synthesis and Preparation

General Synthesis Strategies

While explicit protocols for 4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde are scarce, analogous benzaldehyde derivatives suggest multi-step routes involving:

-

Chlorination: Introducing the chloro group via electrophilic aromatic substitution.

-

Azetidine Ring Formation: Cyclization reactions to construct the 3-hydroxyazetidine moiety.

-

Aldehyde Functionalization: Oxidation of a methyl group or direct formylation.

A patent describing the synthesis of 2-methoxy-4-cyano benzaldehyde (CN102020587A) provides indirect insights. Although targeting a different compound, the methodology—thionyl chloride-mediated acyl chloride formation, amination, and dehydration—highlights strategies adaptable to this compound’s synthesis . For instance, bromination steps using N-bromosuccinimide (NBS) could be modified to introduce chloro groups under controlled conditions .

Table 2: Hypothetical Synthesis Pathway

| Step | Reaction | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Chlorination | Cl₂, FeCl₃ (catalyst) | Introduce chloro substituent |

| 2 | Azetidine Ring Formation | Epichlorohydrin, NH₃ | Construct strained heterocycle |

| 3 | Aldehyde Introduction | Gattermann-Koch reaction | Install formyl group |

This pathway remains theoretical but aligns with established organic synthesis principles .

Physicochemical Properties

Stability and Reactivity

The compound’s aldehyde group is prone to oxidation, necessitating storage under inert conditions. The hydroxyazetidine ring’s strain increases susceptibility to ring-opening reactions, particularly under acidic or basic conditions. Preliminary data suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) but limited solubility in water.

Table 3: Physicochemical Data

| Property | Value/Description |

|---|---|

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in DMF, DMSO; sparingly in H₂O |

| Stability | Air-sensitive; store under N₂ |

Comparative Analysis with Analogous Compounds

Replacing the chloro group with bromo (as in 2-Bromo-4-(3-hydroxyazetidin-1-yl)benzaldehyde) increases molecular weight and alters electronegativity, potentially enhancing halogen bonding in drug-receptor interactions. Conversely, methoxy or cyano groups (as in CN102020587A) modify electronic effects, impacting reactivity in subsequent syntheses .

Future Research Directions

-

Synthetic Optimization: Develop high-yield, scalable routes using flow chemistry or catalysis.

-

Biological Screening: Evaluate antimicrobial, anticancer, or anti-inflammatory activity.

-

Computational Modeling: Predict reactivity and target affinity via molecular docking studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume